Methyl 2-methyloxazole-5-carboxylate

Beschreibung

Definition and Classification of Methyl 2-Methyloxazole-5-Carboxylate

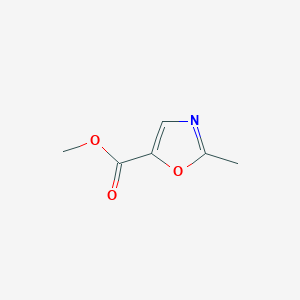

This compound (CAS: 651059-70-0) is a heterocyclic organic compound with the molecular formula $$ \text{C}6\text{H}7\text{NO}_3 $$ and a molecular weight of 141.12 g/mol. Its IUPAC name, methyl 2-methyl-1,3-oxazole-5-carboxylate, reflects its structural features: a five-membered oxazole ring containing one oxygen and one nitrogen atom, a methyl group at the 2-position, and a carboxylate ester at the 5-position. The SMILES representation $$ \text{O=C(C1=CN=C(C)O1)OC} $$ clarifies the spatial arrangement of substituents.

This compound belongs to the oxazole family, a subclass of azoles characterized by their aromaticity and electronic conjugation between heteroatoms. Its classification extends to carboxylate esters due to the methoxycarbonyl group, which enhances reactivity in synthetic applications.

Table 1: Key Molecular Properties

Historical Development of Oxazole Chemistry

Oxazole chemistry originated in the late 19th century with Emil Fischer’s synthesis of 2,5-diaryloxazoles via cyanohydrin-aldehyde condensation. The Fischer oxazole synthesis (1896) laid the groundwork for systematic heterocyclic studies, while the Robinson-Gabriel method (1910s) expanded access to substituted oxazoles through β-acylamino ketone cyclodehydration.

The mid-20th century saw oxazoles gain prominence in natural product isolation, such as annuloline, the first oxazole-containing alkaloid. Advances in automation and catalysis in the 21st century, including continuous flow processes and transition metal-mediated reactions, enabled scalable production of derivatives like this compound.

Significance in Heterocyclic Chemistry

Oxazoles are pivotal in medicinal and materials science due to their electronic versatility. The nitrogen-oxygen conjugation in this compound stabilizes charge distribution, facilitating interactions with biological targets and polymer matrices. Key applications include:

- Pharmaceuticals : As intermediates for antivirals (e.g., oxaprozin) and anticancer agents, where the oxazole ring enhances metabolic stability.

- Agrochemicals : In pesticide design, the methyl and carboxylate groups improve lipophilicity and binding to enzyme active sites.

- Materials Science : As monomers for luminescent polymers and conductive coatings, leveraging the heterocycle’s π-electron system.

Table 2: Industrial Applications

| Sector | Use Case |

|---|---|

| Pharmaceuticals | API synthesis (e.g., COX-2 inhibitors) |

| Agrochemicals | Herbicide precursors |

| Organic Electronics | Light-emitting diodes (LEDs) |

Current Research Landscape

Recent studies focus on optimizing synthetic efficiency and exploring novel applications:

- Green Synthesis : Solvent-free microwave-assisted methods reduce environmental impact while achieving yields >85%.

- Computational Modeling : Density functional theory (DFT) analyses predict regioselectivity in cross-coupling reactions, guiding catalyst selection.

- Drug Discovery : this compound derivatives show promise as kinase inhibitors in oncology trials, with IC$$_{50}$$ values <100 nM.

- Bioconjugation : The carboxylate group enables covalent attachment to biomolecules for targeted drug delivery systems.

Table 3: Emerging Research Trends

| Trend | Key Finding |

|---|---|

| Catalytic Asymmetry | Chiral oxazoles via organocatalysis |

| Polymer Functionalization | Enhanced thermal stability in coatings |

| Photodynamic Therapy | Oxazole-based photosensitizers |

Eigenschaften

IUPAC Name |

methyl 2-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQUYIDTEHMXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652089 | |

| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651059-70-0 | |

| Record name | Methyl 2-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemische Analyse

Biochemical Properties

Methyl 2-methyloxazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions can include enzyme inhibition or activation, depending on the specific context and concentration of the compound.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of the compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Biologische Aktivität

Methyl 2-methyloxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₇NO₃

- Molecular Weight : 143.13 g/mol

- Density : 1.179 g/cm³

- Boiling Point : 191.1 °C at 760 mmHg

- Flash Point : 69.3 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects such as:

- Antimicrobial Activity : Exhibits potential against a range of bacterial and fungal pathogens.

- Anticancer Activity : Demonstrates effectiveness in inhibiting the proliferation of certain cancer cell lines.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines with IC₅₀ values ranging from 0.35 to 4.6 nM , indicating strong antiproliferative activity .

- The compound's mechanism involves disrupting microtubule dynamics, which is critical for cell division, thereby inducing cell cycle arrest in the G2/M phase .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

- Researchers synthesized various derivatives of this compound and evaluated their antiproliferative effects against multiple cancer cell lines.

- Compounds with specific substituents on the oxazole ring exhibited enhanced activity, suggesting that structural modifications can significantly influence biological outcomes .

-

Evaluation Against Microbial Strains :

- The compound was tested against several microbial strains, showing promising results in inhibiting growth and viability.

- The mechanism of action was proposed to involve interference with microbial metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Anticancer Activity (IC₅₀) |

|---|---|---|

| Methyl 2-phenyloxazole-5-carboxylate | 0.78 | 1.5 nM |

| Ethyl 5-phenyloxazole-2-carboxylate | 0.70 | 2.3 nM |

| 2-Methyloxazole-5-carboxylic acid | 0.71 | Not reported |

The similarity index suggests that this compound shares structural characteristics with other biologically active compounds, which may contribute to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Oxazole Carboxylates

Key structural analogs differ in substituent positions, ester groups, or heteroatom replacements. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Impact of Substituents on Properties

Ester Group (Methyl vs. Ethyl): Methyl esters (e.g., C₆H₇NO₃) generally exhibit lower molecular weights and boiling points compared to ethyl analogs (e.g., C₇H₉NO₃). Ethyl esters are more lipophilic, influencing solubility and metabolic stability in drug design .

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine at position 2 (C₅H₄ClNO₃) increases electrophilicity, making the compound more reactive in nucleophilic substitution reactions compared to methyl-substituted analogs . Methyl groups (electron-donating) enhance ring stability but reduce susceptibility to electrophilic attack .

Vorbereitungsmethoden

Classical Two-Step Synthesis via 2-Halo Acetoacetate Intermediates

One traditional approach involves starting from 2-halo-acetoacetate derivatives, such as ethyl 2-chloroacetoacetate. The process includes:

- Step 1: Formation of ethyl 2-formoxyacetoacetate by reaction of ethyl 2-chloroacetoacetate with sodium formate in dimethylformamide (DMF).

- Step 2: Cyclization with formamide in the presence of an acid catalyst (e.g., sulfuric acid) to form the oxazole ring and yield 4-methyloxazole-5-carboxylic ester derivatives.

This method, reported in earlier literature (e.g., Khimiko-farmatsevticheskii Zhurnal, 1989), typically yields up to 65% but suffers from high consumption of formamide (stoichiometrically two equivalents or more) and complex purification steps.

Improved Process with Reduced Formamide Consumption and Higher Yield

A patented process (EP2844644B1) has introduced significant improvements:

- Key innovation: Reacting an intermediate compound of formula (I) (a substituted acetoacetate derivative) with formamide in the presence of an acid catalyst, preferably under solvent-free conditions.

- Advantages:

- Formamide consumption reduced to approximately 1.3 equivalents, lowering cost and waste.

- High yield exceeding 80% due to improved selectivity and reaction conditions.

- Simplified work-up by distillation to remove water and carboxylic acid side products, which can be recycled.

- Reduced organic waste and minimized degradation of formamide.

This process is economically and environmentally advantageous and suitable for scale-up production.

Alternative Synthetic Routes via Oxazole Ring Cyclization and Functional Group Transformations

Research articles describe alternative synthetic strategies involving:

- Cyclization of precursors with iodine (I2), triphenylphosphine (PPh3), and triethylamine to form methyl oxazole-5-carboxylates.

- Subsequent functional group transformations such as reduction of ester groups to hydroxymethyl derivatives using lithium aluminium hydride (LiAlH4), followed by chlorination with thionyl chloride (SOCl2) to obtain chloromethyl intermediates.

- These intermediates can be further elaborated for diverse chemical modifications.

For example, methyl 2-isobutyl-5-methyloxazole-4-carboxylate was synthesized by such cyclization and functional group modification steps, achieving moderate to good yields (51% for hydroxymethyl intermediate, 72% for chloromethyl derivative).

Comparative Data Table of Preparation Methods

| Method Description | Key Reagents/Conditions | Yield (%) | Formamide Consumption | Notes |

|---|---|---|---|---|

| Classical two-step from 2-chloroacetoacetate | Sodium formate, DMF, formamide, H2SO4 | ≤ 65 | ≥ 2 eq | High formamide use, complex purification |

| Improved solvent-free acid-catalyzed reaction (patent EP) | Intermediate (formula I), formamide, acid catalyst, no solvent | > 80 | ~1.3 eq | High yield, low waste, simple work-up |

| Cyclization with I2, PPh3, Et3N + LiAlH4 reduction + SOCl2 | I2, PPh3, Et3N, LiAlH4, SOCl2 | 51–72 | Not applicable | Multi-step, moderate yields, versatile |

Detailed Research Findings and Notes

- The patented process emphasizes the importance of minimizing formamide consumption, which is both costly and environmentally impactful. By conducting the reaction solvent-free, the process avoids dilution effects and facilitates easier removal of byproducts.

- The classical method’s limitation is the relatively low yield and high reagent consumption, which restricts its industrial applicability.

- The alternative cyclization and functional group transformation route offers synthetic flexibility to access various substituted oxazole derivatives but involves more steps and moderate yields.

- The choice of method depends on the required scale, purity, and downstream application of methyl 2-methyloxazole-5-carboxylate.

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: What purification and characterization techniques are critical for isolating this compound?

Methodological Answer:

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative TLC for small-scale isolation. Solid-phase extraction (SPE) with C18 cartridges is effective for polar impurities .

- Characterization:

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. Table 2: Stability Data for Analogous Compounds

| Condition | Degradation Pathway | Half-Life (25°C) | Reference |

|---|---|---|---|

| pH 9.0 (aqueous buffer) | Ester hydrolysis | 12h | |

| 60°C (dry state) | Oxazole ring decomposition | 48h |

Advanced: How is this compound evaluated for biological activity in drug discovery?

Methodological Answer:

- Enzyme Assays: Screen against kinases or proteases using fluorescence polarization. Oxazole derivatives exhibit π-stacking interactions with aromatic residues in active sites .

- Cellular Uptake: Radiolabel the methyl group (¹⁴C) and quantify intracellular accumulation via scintillation counting. Compare with carboxylate analogs to assess esterase-mediated activation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.